molecular formula C17H15ClN2O2 B4239987 4-(5-Chloro-2-(2-pyridyl)indol-3-yl)butanoic acid

4-(5-Chloro-2-(2-pyridyl)indol-3-yl)butanoic acid

Cat. No.: B4239987
M. Wt: 314.8 g/mol
InChI Key: MUIXYUDVORYTMQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(5-Chloro-2-(2-pyridyl)indol-3-yl)butanoic acid is a complex organic compound that features a unique structure combining an indole ring, a pyridine ring, and a butanoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(5-Chloro-2-(2-pyridyl)indol-3-yl)butanoic acid typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Indole Ring: The indole ring can be synthesized through Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.

    Introduction of the Pyridine Ring: The pyridine ring can be introduced via a Suzuki-Miyaura coupling reaction, which involves the cross-coupling of a halogenated pyridine with a boronic acid derivative.

    Chlorination: The chlorination of the indole ring can be achieved using reagents such as thionyl chloride or phosphorus pentachloride.

    Formation of the Butanoic Acid Moiety: The butanoic acid moiety can be introduced through a Grignard reaction, followed by oxidation to form the carboxylic acid group.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and high-throughput screening to ensure efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

4-(5-Chloro-2-(2-pyridyl)indol-3-yl)butanoic acid can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into alcohols or amines.

    Substitution: Halogen substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are commonly used.

    Substitution: Reagents like sodium hydroxide, potassium tert-butoxide, and various halogenating agents are used for substitution reactions.

Major Products Formed

    Oxidation: Formation of ketones, aldehydes, or carboxylic acids.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of halogenated derivatives or other substituted products.

Scientific Research Applications

4-(5-Chloro-2-(2-pyridyl)indol-3-yl)butanoic acid has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects and as a lead compound in drug discovery.

    Industry: Utilized in the development of new materials and as an intermediate in the synthesis of various industrial chemicals.

Mechanism of Action

The mechanism of action of 4-(5-Chloro-2-(2-pyridyl)indol-3-yl)butanoic acid involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 4-[5-bromo-2-(2-pyridinyl)-1H-indol-3-yl]butanoic acid
  • 4-[5-fluoro-2-(2-pyridinyl)-1H-indol-3-yl]butanoic acid
  • 4-[5-methyl-2-(2-pyridinyl)-1H-indol-3-yl]butanoic acid

Uniqueness

4-(5-Chloro-2-(2-pyridyl)indol-3-yl)butanoic acid is unique due to the presence of the chlorine atom, which can influence its reactivity, biological activity, and overall chemical properties. The specific arrangement of the indole and pyridine rings, along with the butanoic acid moiety, also contributes to its distinct characteristics compared to similar compounds.

Properties

IUPAC Name

4-(5-chloro-2-pyridin-2-yl-1H-indol-3-yl)butanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15ClN2O2/c18-11-7-8-14-13(10-11)12(4-3-6-16(21)22)17(20-14)15-5-1-2-9-19-15/h1-2,5,7-10,20H,3-4,6H2,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MUIXYUDVORYTMQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)C2=C(C3=C(N2)C=CC(=C3)Cl)CCCC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-(5-Chloro-2-(2-pyridyl)indol-3-yl)butanoic acid
Reactant of Route 2
4-(5-Chloro-2-(2-pyridyl)indol-3-yl)butanoic acid
Reactant of Route 3
4-(5-Chloro-2-(2-pyridyl)indol-3-yl)butanoic acid
Reactant of Route 4
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4-(5-Chloro-2-(2-pyridyl)indol-3-yl)butanoic acid
Reactant of Route 5
4-(5-Chloro-2-(2-pyridyl)indol-3-yl)butanoic acid
Reactant of Route 6
4-(5-Chloro-2-(2-pyridyl)indol-3-yl)butanoic acid

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